molecular formula C12H11F2N3O B11819801 N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine

N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine

Cat. No.: B11819801
M. Wt: 251.23 g/mol
InChI Key: BCMWJZWLYLDLMK-UHFFFAOYSA-N
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Description

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine is a chemical compound characterized by the presence of an imidazole ring substituted with a difluoromethyl group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde with phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c13-12(14)17-7-6-15-11(17)8-10(16-18)9-4-2-1-3-5-9/h1-7,12,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMWJZWLYLDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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